molecular formula C19H21ClN4O2 B14998393 Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14998393
M. Wt: 372.8 g/mol
InChI Key: SMPSXECPWCOSIB-UHFFFAOYSA-N
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Description

CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a cyclohexyl group, a chlorophenyl group, and a triazolopyrimidine core, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Chemical Reactions Analysis

CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the triazolopyrimidine core or the attached functional groups.

Mechanism of Action

The mechanism of action of CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function . These mechanisms highlight the compound’s potential as a therapeutic agent in both oncology and infectious disease treatment.

Comparison with Similar Compounds

CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared to other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent anticancer activity . The unique combination of functional groups in CYCLOHEXYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21ClN4O2/c1-12-16(18(25)26-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)24-19(23-12)21-11-22-24/h7-11,15,17H,2-6H2,1H3,(H,21,22,23)

InChI Key

SMPSXECPWCOSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC4CCCCC4

Origin of Product

United States

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